molecular formula C24H20ClNO4S B2994591 1-(3-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one CAS No. 902484-84-8

1-(3-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one

Cat. No. B2994591
CAS RN: 902484-84-8
M. Wt: 453.94
InChI Key: NYFHIJXFZKGTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. This compound has a methoxy group (-OCH3) at the 6th position, a tosyl group (a sulfur-containing group derived from toluenesulfonic acid) at the 3rd position, and a 3-chlorobenzyl group at the 1st position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, with the various substituents attached at the specified positions. The presence of these groups would likely have significant effects on the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing effects of the various substituents. The chlorobenzyl and tosyl groups are electron-withdrawing, which would make the compound less reactive towards electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorobenzyl, methoxy, and tosyl groups would likely make the compound relatively non-polar, affecting its solubility and other properties .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and characterization of quinolin-4(1H)-one derivatives, including those with chlorobenzyl, methoxy, and tosyl groups, often involve targeted solid-phase synthesis or specific reactions like cyclization, nitrification, and chlorination. These compounds are designed based on structure-activity relationship (SAR) studies for various applications, such as cytotoxic agents against cancer cell lines or materials with unique fluorescence properties. For instance, Kadrić et al. (2014) described the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, demonstrating their cytotoxic activity and fluorescence properties for potential applications in medicinal chemistry and bioimaging (Kadrić et al., 2014).

Biological Activity and Applications

Quinolin-4(1H)-one derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and antimalarial effects. Their mechanisms of action may involve inhibition of tubulin polymerization, apoptosis induction, and interaction with specific cellular targets. For example, Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and anticancer agent with high blood-brain barrier penetration, highlighting the potential of such compounds in cancer therapy (Sirisoma et al., 2009).

Materials Science Applications

In addition to medicinal applications, some derivatives of quinolin-4(1H)-one show promise in materials science, such as in the development of chemosensors for metal ions. Prodi et al. (2001) characterized 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium, demonstrating its potential use in detecting Cd^2+ ions in environmental and food samples (Prodi et al., 2001).

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4S/c1-16-6-9-20(10-7-16)31(28,29)23-15-26(14-17-4-3-5-18(25)12-17)22-11-8-19(30-2)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFHIJXFZKGTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one

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